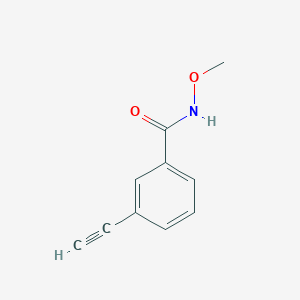

3-Ethynyl-N-methoxy-benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Ethynyl-N-methoxy-benzamide is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : 3-Ethynyl-N-methoxy-benzamide is explored as a pharmacophore in drug design, particularly due to its structural features that may enhance binding affinity to biological targets. Its ability to modulate enzyme activity positions it as a candidate for developing new therapeutic agents.

- Anticancer Activity : Similar compounds have shown promise in targeting specific kinases involved in cancer progression. For instance, derivatives with similar backbones have been investigated for their potential as inhibitors of c-ABL, which is significant in certain types of leukemia .

2. Material Science

- Polymer Synthesis : The compound's reactivity allows it to serve as a building block for synthesizing advanced materials, such as polymers and coatings. Its unique structure enables the exploration of new reaction pathways, leading to innovative material properties.

- Nanotechnology : Research indicates that compounds like this compound can be utilized in the development of nanomaterials, which have applications ranging from drug delivery systems to sensors .

Case Studies

Case Study 1: Anticancer Activity

In a study investigating new benzamide derivatives, compounds structurally related to this compound exhibited significant anticancer activity against several cancer cell lines. The mechanism involved inhibition of critical signaling pathways associated with cell proliferation and survival .

Case Study 2: Material Development

Research focused on the use of this compound in creating novel polymeric materials demonstrated its effectiveness in enhancing mechanical properties while maintaining thermal stability. This application is particularly relevant for industries seeking advanced materials for electronics and coatings .

化学反応の分析

Cyclocarbonylative Sonogashira Reactions

This compound serves as a precursor in palladium-catalyzed cyclocarbonylation reactions under carbon monoxide (CO) pressure. For example:

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Ethynyl-N-methoxy-benzamide + iodobenzene | PdCl₂(PPh₃)₂ (0.4 mol%), CO (20 atm), CH₂Cl₂/Et₃N, 100°C, 4 h | 3-Benzylideneisoindolin-1-one | 72% |

Key steps include:

-

Alkyne activation : Coordination of the ethynyl group to palladium initiates the catalytic cycle.

-

CO insertion : Carbonyl insertion forms a ketone intermediate.

-

Cyclization : Intramolecular attack of the amide nitrogen generates isoindolinone derivatives .

Oxidative Coupling Reactions

The methoxy and ethynyl groups enable participation in Cu/Ni-catalyzed oxidative coupling processes:

Mechanistic Pathways

| Catalyst | Oxidant | Key Intermediate | Energy Barrier | Outcome |

|---|---|---|---|---|

| Cu(II) | m-CPBA | Cu(III)-amidate complex | 25.7 kcal/mol | C–H activation/alkylation |

| Ni(II) | i-C₃F₇I | Ni(II)-radical adduct | 30.0 kcal/mol | Cross-coupling with alkenes |

-

Radical-mediated pathways dominate under Ni catalysis, with iodine-atom transfer identified as the rate-limiting step .

-

DFT calculations confirm the stability of triplet diradical intermediates during nitrogen-centered radical formation .

Ethynyl Group Reactivity

-

Oxidation : Reacts with strong oxidants (e.g., KMnO₄) to yield carboxylic acids or ketones, depending on conditions.

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd) reduces the ethynyl group to ethyl (–CH₂CH₃).

Benzamide Reactivity

-

Reduction : LiAlH₄ reduces the amide to a primary amine (–NHCH₃).

-

Hydrolysis : Acidic/basic conditions cleave the amide bond to form carboxylic acids and methylamine.

Radical-Mediated Reactions

Under Cu catalysis, the compound generates nitrogen-centered radicals for cross-coupling:

textMechanism: 1. Homolytic N–H bond cleavage → N-radical formation. 2. Radical trapping by DMPO (spin adduct detection). 3. Coupling with allylic C–H bonds (e.g., cyclohexene → 83% yield)[3].

特性

分子式 |

C10H9NO2 |

|---|---|

分子量 |

175.18 g/mol |

IUPAC名 |

3-ethynyl-N-methoxybenzamide |

InChI |

InChI=1S/C10H9NO2/c1-3-8-5-4-6-9(7-8)10(12)11-13-2/h1,4-7H,2H3,(H,11,12) |

InChIキー |

NEFIGUZBIKAKQH-UHFFFAOYSA-N |

正規SMILES |

CONC(=O)C1=CC=CC(=C1)C#C |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。